N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
Description
The compound N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a nicotinamide derivative featuring a pyridin-4-yl ethylamine side chain and a tetrahydro-2H-pyran-4-yloxy substituent at the 6-position of the nicotinamide core. This structure is designed to modulate physicochemical properties (e.g., solubility, bioavailability) and target binding affinity through strategic placement of heterocyclic and oxygen-containing moieties.
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18(20-10-5-14-3-8-19-9-4-14)15-1-2-17(21-13-15)24-16-6-11-23-12-7-16/h1-4,8-9,13,16H,5-7,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAAIJXSDXCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other pathophysiological conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine moiety, a tetrahydro-2H-pyran group, and a nicotinamide backbone. Its molecular formula is , with a molecular weight of approximately 300.36 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of ALK5 Receptor : This compound has shown promising results as an inhibitor of the activin-like kinase 5 (ALK5) receptor, which plays a crucial role in the TGF-beta signaling pathway associated with cancer progression and fibrosis. In vitro studies demonstrated that it significantly inhibited ALK5 autophosphorylation with an IC50 value in the nanomolar range, indicating potent activity against this receptor .
- Antitumor Efficacy : In vivo studies using CT26 xenograft models revealed that oral administration of the compound resulted in significant tumor growth inhibition without notable toxicity. This suggests its potential as a therapeutic agent in cancer treatment .
- Cell Permeability : Modifications in its chemical structure have been shown to enhance cell permeability. For instance, alterations that reduce basicity while maintaining lipophilicity have led to improved intrinsic permeability across cellular membranes .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies report that it exhibits good oral bioavailability and a manageable half-life, making it suitable for further development as a therapeutic agent .
Study 1: ALK5 Inhibition
In a recent study, a series of derivatives including this compound were synthesized and evaluated for their ability to inhibit ALK5. The most potent derivative exhibited an IC50 value of 25 nM in inhibiting ALK5 autophosphorylation and showed significant cytotoxicity against NIH3T3 cells .
Study 2: Antitumor Activity
Another investigation assessed the antitumor effects of the compound in vivo using xenograft models. Results indicated that doses of 30 mg/kg led to substantial tumor size reduction compared to control groups, reinforcing its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethylamine Side Chain
(a) N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS: 1903401-76-2)
- Key Differences : Replaces the pyridin-4-yl group with a 3,5-dimethylpyrazole ring.
- Molecular weight increases slightly (344.4 vs. hypothetical ~330–340 for the pyridine analog) due to the additional methyl groups .
(b) N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS: 2034394-71-1)
- Key Differences : Substitutes tetrahydro-2H-pyran-4-yloxy with tetrahydrothiophen-3-yloxy.
- Impact :
Backbone Modifications in Nicotinamide Analogs
(a) N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide (EP 4 219 465 A2)
- Key Differences: Replaces the nicotinamide core with a benzamide scaffold and introduces a dihydroisoquinoline-hydroxypropyl side chain.
- The dihydroisoquinoline group may enhance binding to amine receptors or enzymes, diverging from the pyridine-focused activity of the target compound .
(b) N-(2-(1H-pyrrol-1-yl)ethyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Key Differences : Incorporates a chloro substituent at the 5-position of nicotinamide and a pyrrole-based side chain.
- The pyrrole side chain offers different hydrogen-bonding geometry compared to pyridine, affecting selectivity .
Research Findings and Implications
- Bioavailability : The tetrahydropyran group in the target compound likely improves solubility compared to purely aromatic substituents, as seen in EP 4 219 465 A2 derivatives .
- Target Selectivity : Pyridine-containing side chains (as in the target compound and ">2034394-71-1) may favor interactions with NAD+-dependent enzymes, whereas pyrazole or pyrrole derivatives could shift activity toward kinase or protease targets .
- Synthetic Accessibility : Amide coupling procedures (e.g., in ) are common for nicotinamide analogs, but substituent choices (e.g., tetrahydrothiophene vs. pyran) may require specialized reagents or protection strategies .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-(pyridin-4-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide?
Answer:
The synthesis typically involves sequential coupling and protecting group strategies. For example:
- Step 1: Coupling the pyridine core (e.g., 6-hydroxynicotinic acid derivatives) with tetrahydropyran-4-ol via Mitsunobu or nucleophilic substitution reactions to install the ether linkage .
- Step 2: Amide bond formation between the nicotinoyl chloride intermediate and 2-(pyridin-4-yl)ethylamine, using coupling agents like HATU or EDCI in anhydrous DCM .
- Purification: Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., from ethanol/water) to achieve >95% purity. Confirmation via LC-MS and -NMR is critical to verify regiochemistry and avoid side products .
Advanced: How do structural modifications to the tetrahydropyran (THP) moiety influence solubility and target engagement?
Answer:
The THP group enhances solubility by disrupting crystal lattice packing, as demonstrated in RAF709 (a related kinase inhibitor). Replacing rigid aromatic groups with THP increased aqueous solubility from <0.1 mg/mL to >5 mg/mL while maintaining cellular potency (IC < 50 nM in KRAS mutant lines) .
-
Key Data:
Modification Solubility (mg/mL) Cellular pMEK IC (nM) N-methylpyridone 0.08 120 THP-oxy-pyridine 5.2 42 -
Methodological Insight: Small-molecule X-ray crystallography of intermediates can guide rational design by visualizing crystal packing inefficiencies .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
- Structural Confirmation:
- - and -NMR to verify substituent positions and stereochemistry (e.g., THP ring conformation) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Purity Assessment:
- HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
- Differential scanning calorimetry (DSC) to check polymorphic forms, critical for reproducibility in biological assays .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
Discrepancies often arise from assay conditions (e.g., cellular vs. enzymatic). For example:
- Case Study: A THP-containing RAF inhibitor showed 10-fold lower IC in cell-based pMEK assays vs. kinase enzymatic assays due to differences in membrane permeability and off-target effects .
- Resolution Strategy:
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-term: Store at -20°C in anhydrous DMSO (sealed under nitrogen) to prevent hydrolysis of the THP ether or amide bond.
- Long-term: Lyophilized powder at -80°C in amber vials to avoid photodegradation. Regular stability testing via HPLC every 6 months is advised .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Answer:
- Pharmacokinetics:
- Efficacy:
Basic: How to troubleshoot low yields in the final amide coupling step?
Answer:
Common issues and solutions:
- Problem: Hydrolysis of nicotinoyl chloride.
Fix: Use freshly distilled thionyl chloride for acid activation and maintain anhydrous conditions . - Problem: Poor nucleophilicity of 2-(pyridin-4-yl)ethylamine.
Fix: Activate the amine with DIEA or use coupling agents like PyBOP .
Advanced: What computational methods predict off-target interactions for this compound?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to screen against kinase or GPCR panels. Prioritize targets with Glide scores < -7 kcal/mol .
- Machine Learning: Train models on ChEMBL data to predict ADMET profiles, focusing on hERG and CYP450 liabilities .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal: Neutralize amide-containing waste with 10% acetic acid before incineration.
- Acute Toxicity: LD data (if unavailable): Assume Category 4 (oral, rodent); treat spills with absorbent materials and 5% sodium bicarbonate .
Advanced: How to design SAR studies to optimize potency against a novel target (e.g., ACC for metabolic diseases)?
Answer:
- Library Design: Synthesize analogs with:
- Varied THP substituents (e.g., 3- or 4-position).
- Alternative heterocycles (e.g., pyrimidine vs. pyridine).
- Assay Cascade:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
